molecular formula C26H24ClNO4S B2407228 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one CAS No. 866865-55-6

1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

Cat. No.: B2407228
CAS No.: 866865-55-6
M. Wt: 481.99
InChI Key: QFINUIYQNFZYRL-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a synthetic quinoline derivative of significant interest in basic pharmacological research, particularly for the study of smooth muscle physiology and calcium-dependent signaling pathways. This compound is structurally analogous to dihydroisoquinoline-class molecules that have been demonstrated to potently modulate the spontaneous contractile activity of smooth muscle tissue in ex vivo models. Research on similar compounds indicates potential activity on muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, with one study showing a 47% reduction in 5-HT2A and 5-HT2B receptor activity in smooth muscle cells and neurons of the myenteric plexus following application of a related molecule . The mechanism of action is associated with the augmentation of cytosolic Ca2+ levels, potentially through the activation of voltage-gated L-type Ca2+ channels, leading to enhanced Ca2+-dependent contractions in smooth muscle preparations . Experimental evidence suggests that the effects of such compounds can be significantly inhibited by specific M3 mAChR antagonists and L-type calcium channel blockers like nifedipine and verapamil, indicating a receptor-mediated pathway that converges on calcium influx . This reagent provides researchers with a valuable chemical tool for probing complex signal transduction mechanisms, ion channel dynamics, and receptor-ligand interactions that govern contractile processes. It is supplied exclusively for laboratory research applications. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO4S/c1-17(2)18-8-11-21(12-9-18)33(30,31)25-16-28(15-19-6-4-5-7-23(19)27)24-13-10-20(32-3)14-22(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFINUIYQNFZYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

  • Formation of the Quinoline Core:

    • Starting with an appropriate aniline derivative, the quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the quinoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with DNA replication, protein synthesis, or other essential cellular functions.

Comparison with Similar Compounds

Key Observations:

Chlorobenzyl Position: The target compound’s 2-chlorobenzyl group (vs. 4-chlorobenzyl in and ) may alter steric and electronic interactions.

Alkoxy Group : The 6-methoxy substituent (target) vs. 6-ethoxy () reduces lipophilicity (LogP difference ~0.5), which could influence solubility and bioavailability.

Sulfonyl-Linked Aryl Groups : The 4-isopropylphenyl sulfonyl group (target and ) enhances hydrophobicity compared to 4-ethylphenyl (), possibly improving membrane permeability but increasing metabolic susceptibility .

Core Structure: Savirin () shares the 4-isopropylphenyl sulfonyl group but features a triazoloquinazolinone core instead of quinolinone, highlighting how core modifications drastically shift bioactivity (e.g., antimicrobial vs. uncharacterized effects) .

Research Findings and Implications

While direct bioactivity data for the target compound are lacking, insights can be drawn from structurally related molecules:

  • Cytotoxicity Trends: In halogen-substituted propenones (), para-chlorophenyl and 4-isopropylphenyl groups (Compound 2) demonstrated moderate cytotoxicity (IC50 = 100 µg/mL), whereas ortho-substituted analogs showed reduced activity. This suggests that substituent positioning on aromatic rings critically influences bioactivity .
  • Sulfonyl Group Role: The sulfonyl moiety in savirin () and the target compound may facilitate hydrogen bonding or electrostatic interactions with biological targets, though core structure determines specificity (e.g., quinolinone vs. triazoloquinazolinone) .
  • Synthetic Flexibility: The modular synthesis of quinolinones (e.g., ) allows for systematic exploration of substituent effects, enabling optimization for desired pharmacokinetic or pharmacodynamic profiles .

Biological Activity

The compound 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a member of the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic effects, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN1O3SC_{20}H_{20}ClN_{1}O_{3}S. The presence of a chlorobenzyl group and an isopropylphenyl sulfonyl moiety contributes to its unique biological profile. The methoxy group at the 6-position of the quinoline ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Quinoline derivatives have shown significant antimicrobial properties. Studies indicate that compounds with similar structures to This compound exhibit activity against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or interference with cell wall biosynthesis.

CompoundActivityReference
This compoundAntimicrobial (in vitro)
QuinineAntimalarial
CamptothecinAntitumor

Antitumor Activity

Research has highlighted the potential of quinoline derivatives in cancer therapy. The compound's structure suggests it may inhibit key enzymes involved in tumor progression. For instance, studies on related compounds have demonstrated inhibition of topoisomerases and induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that This compound may also exert beneficial effects in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their substituents. For instance, modifications at the 2-, 3-, or 6-positions can enhance or diminish activity:

  • Chlorine Substituent : Enhances lipophilicity and biological activity.
  • Sulfonamide Group : Contributes to increased solubility and potential interactions with biological targets.

Case Studies

Recent studies have evaluated the efficacy of similar quinoline compounds in various models:

  • In vitro Studies : Compounds structurally related to This compound were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity.
  • In vivo Studies : Animal models demonstrated that related quinoline derivatives reduced tumor growth in xenograft models, supporting their potential as anticancer agents.

Q & A

Q. What validation steps ensure synthetic reproducibility?

  • Protocol Documentation : Specify catalyst batches, solvent purity, and reaction atmosphere (e.g., N₂ vs. air) .
  • Independent Replication : Collaborate with external labs to verify yields and spectral data .

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